

Application Notes: 3-Bromo-2-methoxy-4-methylpyridine in Medicinal Chemistry

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Compound of Interest

Compound Name:	3-Bromo-2-methoxy-4-methylpyridine
Cat. No.:	B1291409

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Introduction

3-Bromo-2-methoxy-4-methylpyridine (CAS No. 717843-51-1) is a substituted pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. [1] Its specific arrangement of a reactive bromine atom, an electron-donating methoxy group, and a methyl group on the pyridine core makes it an attractive starting material for the synthesis of complex molecules. The pyridine scaffold is a privileged structure in drug discovery, frequently found in approved drugs and clinical candidates due to its ability to engage in key biological interactions.[2][3] The bromine atom at the 3-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug development for creating carbon-carbon and carbon-heteroatom bonds.[4]

Key Applications in Drug Discovery

The primary utility of **3-Bromo-2-methoxy-4-methylpyridine** lies in its application as a key intermediate for constructing larger, more complex molecular architectures, particularly in the development of small molecule kinase inhibitors.[2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a known cause of many diseases, most notably cancer.[5]

The structure of **3-Bromo-2-methoxy-4-methylpyridine** allows for its use in reactions such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl groups.

This strategy is widely employed to build molecular scaffolds that can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. The resulting biaryl structures are common motifs in inhibitors that target the ATP-binding site of kinases.[\[2\]](#) [\[6\]](#)

Data Presentation

Table 1: Physicochemical Properties of 3-Bromo-2-methoxy-4-methylpyridine

Property	Value	Reference
CAS Number	717843-51-1	[1]
Molecular Formula	C ₇ H ₈ BrNO	N/A
Molecular Weight	202.05 g/mol	N/A
Appearance	Colorless liquid	[1]
Purity	≥98-99%	[1]
Storage	Room temperature, protect from light, under inert gas (Argon)	N/A

Table 2: Representative Kinase Inhibitory Activity of Pyridine-Based Compounds

This table provides examples of the potency of kinase inhibitors containing substituted pyridine scaffolds, illustrating the therapeutic potential of molecules derived from building blocks like **3-Bromo-2-methoxy-4-methylpyridine**.

Compound Class	Target Kinase(s)	IC ₅₀ (nM)	Disease Area	Reference
Pyrido[3,4-g]quinazolines	CDK5/GSK3 β	80 / 30	Alzheimer's Disease	[7]
Indigoid Derivatives	CDK1/GSK3	180 / 40	Neurodegenerative Disorders	[8]
Indolinone Derivatives	c-Src	50 - 1000	Cancer	[9]
Pyridylpyrimidinyl aminophenyl Amides	c-Src	~25 (Comparable to Imatinib)	Cancer	[6]

Table 3: Comparison of Suzuki-Miyaura Reaction Conditions for Bromopyridines

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions used for the coupling of substituted bromopyridines, providing a comparative overview.[10]

Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Notes
Pd(PPh ₃) ₄ (5 mol%)	K ₃ PO ₄	1,4-Dioxane / H ₂ O (4:1)	90	18	75-85	For 2-Bromo-3-methylpyridine with 4-nitrophenyl boronic acid.[10]
Pd ₂ (dba) ₃ / SPhos	K ₃ PO ₄	Toluene	100	18	N/A	For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[10]
PdCl ₂ (dppf) (2M aq.)	Na ₂ CO ₃	Toluene/Dioxane (4:1)	85	4	N/A	General procedure for halo-aromatic rings.[10]
Pd ₂ (dba) ₃ / Ligand 1	KF	1,4-Dioxane	80	12	74-91	For coupling various aryl bromides with 2-pyridylboronates.[11]

Experimental Protocols

General Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methoxy-4-methylpyridine

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction to couple an aryl or heteroaryl boronic acid with **3-Bromo-2-methoxy-4-methylpyridine**.[\[10\]](#) [\[12\]](#)

Materials:

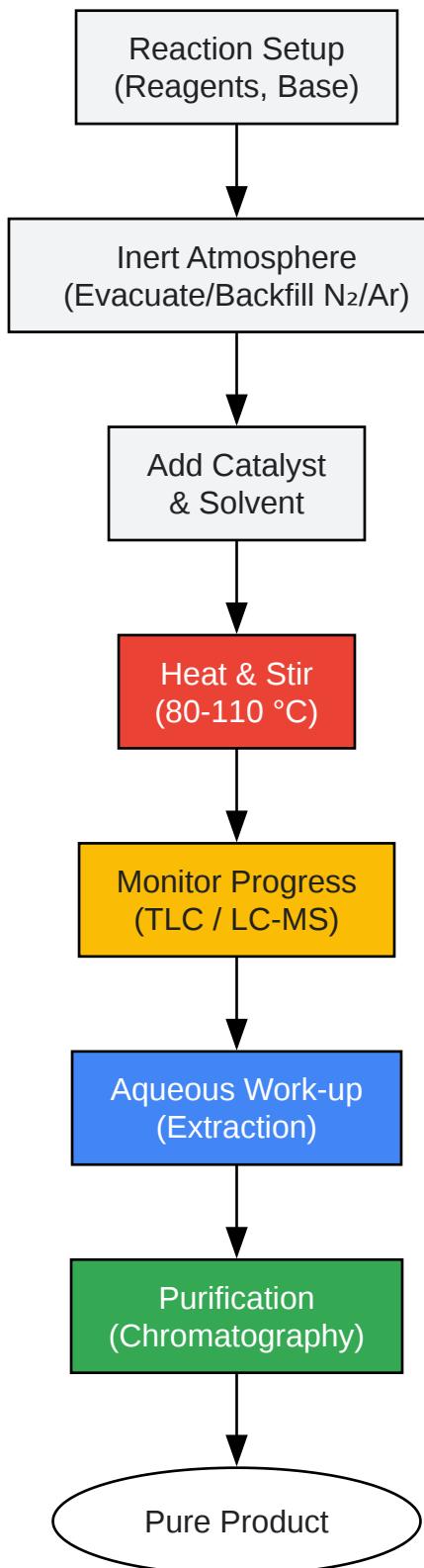
- **3-Bromo-2-methoxy-4-methylpyridine** (1.0 equiv.)
- Aryl- or Heteroarylboronic acid (1.2-1.5 equiv.)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$, or $\text{Pd}_2(\text{dba})_3$ with a suitable ligand, 1-5 mol%)
- Base (e.g., K_3PO_4 , K_2CO_3 , Cs_2CO_3 , 2.0-3.0 equiv.)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with a small amount of water)
- Schlenk flask or reaction vial
- Inert gas (Nitrogen or Argon)
- Standard glassware for work-up and purification
- Ethyl acetate, water, brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add **3-Bromo-2-methoxy-4-methylpyridine**, the desired boronic acid, and the base under an inert atmosphere.
- Inerting the Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

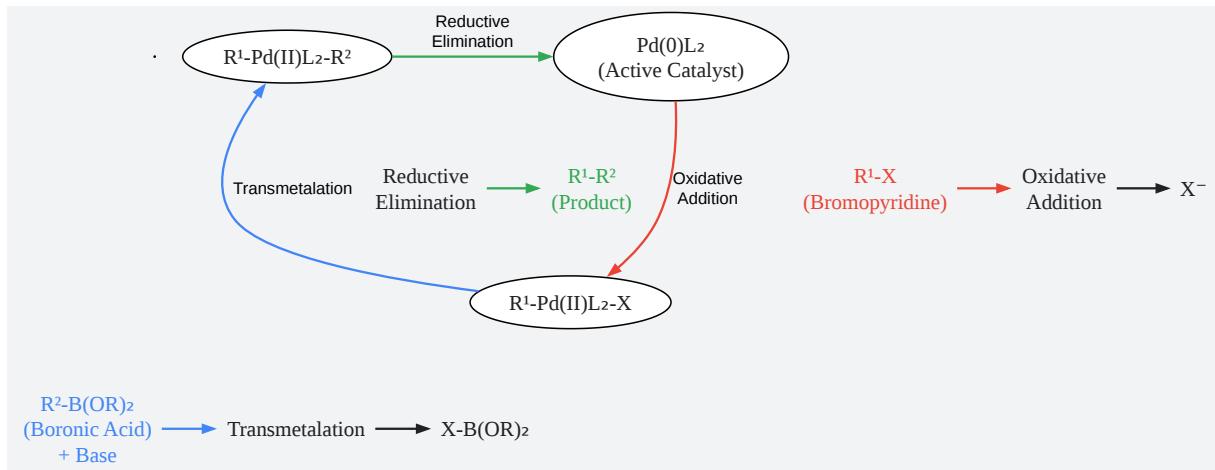
- Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.
- Solvent Addition: Add the degassed solvent via syringe. If a biphasic system (e.g., Dioxane/Water) is used, ensure the solvents have been properly degassed beforehand by bubbling with inert gas for 15-30 minutes.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
 - Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure coupled product.

Visualizations

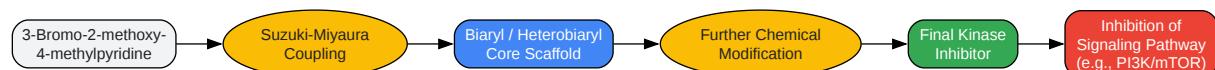


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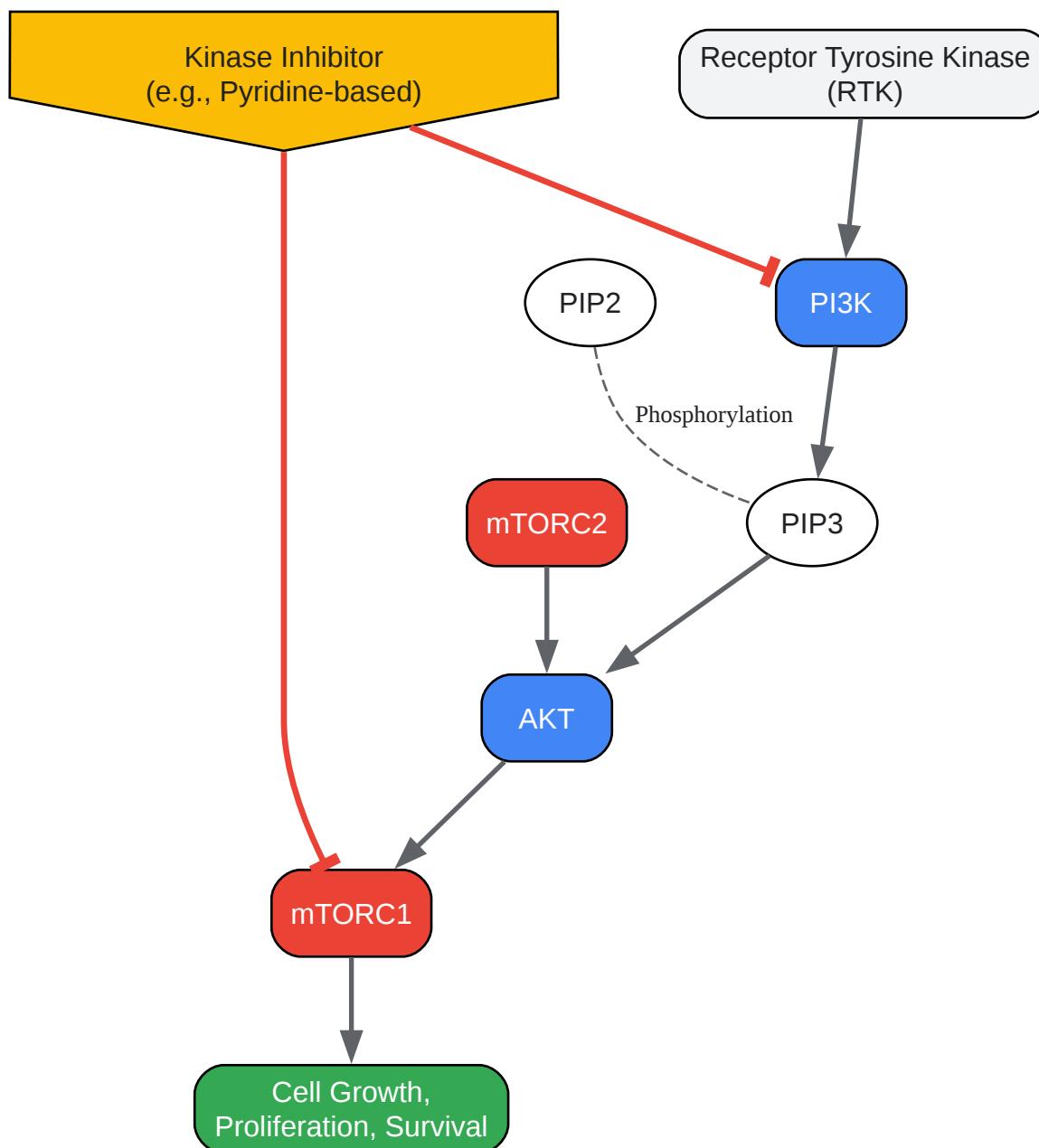
Experimental workflow for the Suzuki-Miyaura coupling reaction.

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The catalytic cycle of the Suzuki-Miyaura coupling reaction.

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Logical workflow from building block to biological action.



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Simplified PI3K/AKT/mTOR signaling pathway targeted by kinase inhibitors.

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